molecular formula C19H20N4O3S B2552017 8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline CAS No. 2379996-66-2

8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline

Cat. No.: B2552017
CAS No.: 2379996-66-2
M. Wt: 384.45
InChI Key: LETFPBYWGBECCV-UHFFFAOYSA-N
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Description

8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core structure with a sulfonyl group and a piperidine ring substituted with a pyrimidin-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

    Substitution with Pyrimidin-2-yloxy Group: The final step involves the substitution of the piperidine ring with the pyrimidin-2-yloxy group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with reagents like sodium methoxide or electrophilic substitution with reagents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and hydroxychloroquine, are known for their antimalarial and antiviral activities.

    Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in medicinal chemistry for their pharmacological properties.

    Pyrimidine Derivatives: Pyrimidine derivatives, such as 5-fluorouracil, are known for their anticancer activities.

Uniqueness

8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-16-5-2-9-20-18(16)17)23-12-7-15(8-13-23)14-26-19-21-10-3-11-22-19/h1-6,9-11,15H,7-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFPBYWGBECCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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